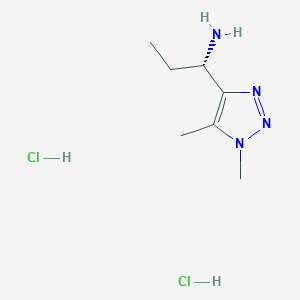

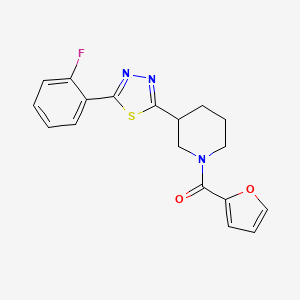

![molecular formula C15H14N4O3S B2388075 5-环丙基-N-(2-(4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)异恶唑-3-甲酰胺 CAS No. 2034600-87-6](/img/structure/B2388075.png)

5-环丙基-N-(2-(4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

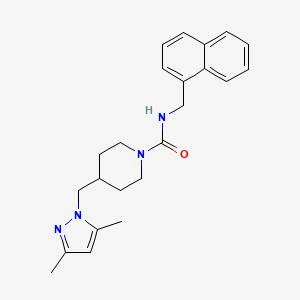

5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, isoxazole, and thieno[2,3-d]pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

科学研究应用

除草活性

该化合物已被研究作为潜在的除草剂 . 特别是,它被发现对单子叶和双子叶杂草的根和茎生长具有强烈的抑制作用 . 该系列中的一些化合物对测试杂草表现出近100%的抑制 .

4-羟基苯丙酮酸双加氧酶 (HPPD) 的抑制

该化合物还在研究其抑制 4-羟基苯丙酮酸双加氧酶 (HPPD) 的能力,该酶参与类胡萝卜素的生物合成 . HPPD 抑制剂是一种重要的除草剂类型,它们通过间接抑制类胡萝卜素的生物合成而导致褪色症状 .

出苗后除草活性

该系列中的一些化合物,特别是 I-17,在温室试验中对测试杂草表现出 HPPD 除草剂的特征性褪色症状和良好的出苗后除草活性 .

抑制结核分枝杆菌 bd 氧化酶

噻吩并[3,2-d]嘧啶-4-胺,该化合物所属的一类化合物,已被发现可以抑制结核分枝杆菌 bd 氧化酶 . 这使得它们成为开发治疗结核病的新药的潜在候选药物 .

ATP 消耗测定

该化合物已用于各种分枝杆菌菌株的 ATP 消耗测定 . 这有助于了解分枝杆菌 Cyt-bd 在各种生理条件下的功能 .

抗癌活性

该化合物的一些类似物已被研究了其对各种癌细胞系的细胞毒活性 . 在 2,3 位引入嘧啶核,在 5 位引入疏水基团,在 4 位引入 4-氯苯基或 4-溴苯基,以及在 3 位引入更多疏水基团 (=NH-4,–N=CHPh-3;=NH-4,–NMe-3) 表现出有希望的结果 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:

-

Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

-

Synthesis of the Isoxazole Ring: : The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This step often requires the generation of the nitrile oxide in situ using chloramine-T and a base like sodium hydroxide.

-

Coupling Reactions: : The final step involves coupling the thieno[2,3-d]pyrimidine and isoxazole intermediates. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and isoxazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : Reduction reactions can target the carbonyl groups in the thieno[2,3-d]pyrimidine and isoxazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thieno[2,3-d]pyrimidine ring. Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate

属性

IUPAC Name |

5-cyclopropyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c20-13(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-14-10(15(19)21)3-6-23-14/h3,6-9H,1-2,4-5H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUFFJSEEMYRNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

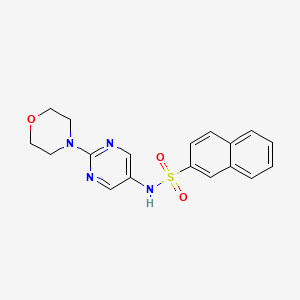

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2388005.png)

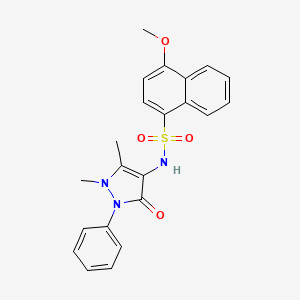

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)

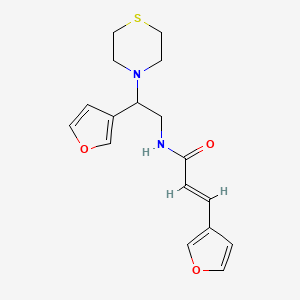

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)

![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)